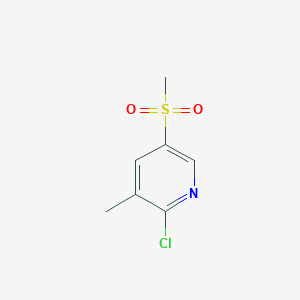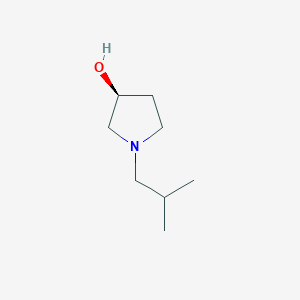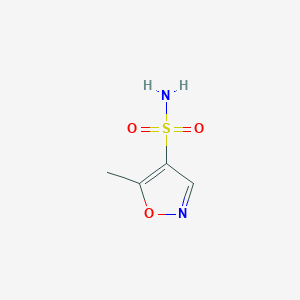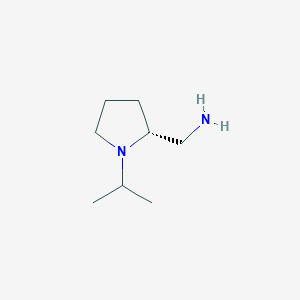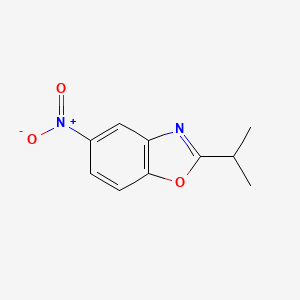![molecular formula C10H14N2O5 B6614648 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid CAS No. 1095824-01-3](/img/structure/B6614648.png)
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group, an oxazole ring, and a carboxylic acid functional group. The combination of these functional groups makes it a versatile intermediate in organic synthesis, useful in drug development and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common route starts with the formation of the oxazole ring, which is achieved through the cyclization of an appropriate α-keto amide with a nitrile. The carboxylic acid group can be introduced through the hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production methods for this compound require scalable and cost-effective synthesis routes. This often involves optimized reaction conditions, like the use of catalysts to improve yield and purity, and robust purification techniques such as crystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents like sodium borohydride, particularly at the carboxylic acid group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Deprotection reagents: Trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives with altered functional groups.
Reduced forms where specific functional groups are transformed.
Substituted compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology
In biochemical studies, the compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine
Due to its versatile functional groups, it plays a role in drug design and development, particularly in creating molecules with potential therapeutic effects.
Industry
In industrial applications, the compound is used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid exerts its effects is highly dependent on its application. In drug design, it often interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxazole ring and Boc-protected amino group are critical for binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-thiazole-5-carboxylic acid
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-imidazole-5-carboxylic acid
3-(aminomethyl)-1,2-oxazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid stands out due to the presence of the oxazole ring, which imparts unique electronic properties and reactivity. The Boc-protected amino group provides additional versatility for synthetic modifications.
There you go—a detailed dive into this compound. Anything specific you'd like to explore further?
Propriétés
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)17-12-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVGZKRRMZRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
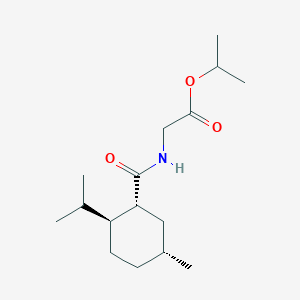
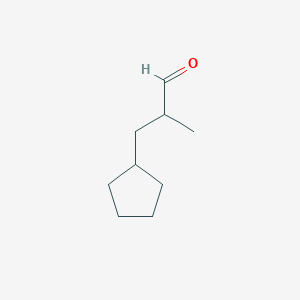
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
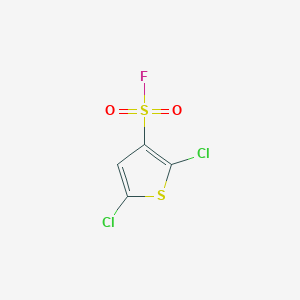
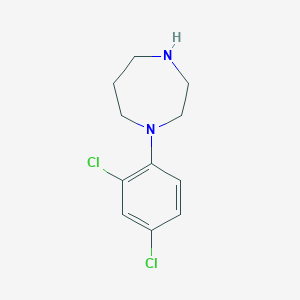
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)
